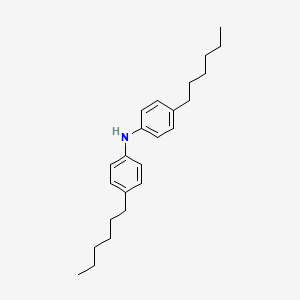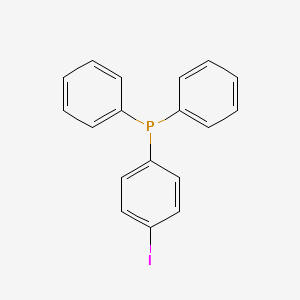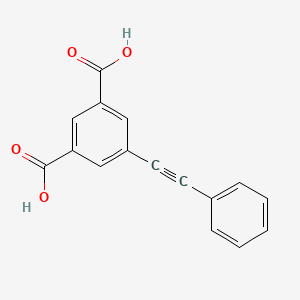
5-(Phenylethynyl)isophthalic acid
Vue d'ensemble
Description
5-(Phenylethynyl)isophthalic acid, abbreviated as PIPA, is a compound that has garnered significant attention from researchers due to its unique properties and potential applications. It is used as monomers to synthesize Metal-organic Frameworks (MOFs) materials .
Synthesis Analysis
Commercially, 5-(Phenylethynyl)isophthalic acid can be used as monomers to synthesize MOF materials . In a study, four novel metal–organic frameworks were successfully synthesized under solvothermal conditions .Molecular Structure Analysis
The molecular formula of 5-(Phenylethynyl)isophthalic acid is C16H10O4. It has a molecular weight of 266.25 g/mol.Chemical Reactions Analysis
5-(Phenylethynyl)isophthalic acid is commonly used as monomers to synthesize MOF materials . The compound’s unique molecular structure imparts these resins with improved thermal stability, chemical resistance, and dimensional stability .Physical And Chemical Properties Analysis
5-(Phenylethynyl)isophthalic acid has a molecular weight of 266.25 g/mol and a molecular formula of C16H10O4. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Chlorogenic Acid: Pharmacological Review
Chlorogenic acid, while not directly related to 5-(Phenylethynyl)isophthalic acid, is a phenolic compound with various biological and pharmacological effects. It is known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles, among others. This review suggests that phenolic compounds, including isophthalic acid derivatives, could potentially have diverse biological applications and warrants further research to uncover and optimize their effects (Naveed et al., 2018).
Banana-Shaped Molecules from Isophthalic Acids
A study on banana-shaped molecules derived from substituted isophthalic acids reviews about a hundred compounds, highlighting the potential for inducing several mesophases with switching properties. This suggests that derivatives of isophthalic acids, possibly including 5-(Phenylethynyl)isophthalic acid, could be of interest in the development of materials with novel properties (Nguyen et al., 2003).
Biodegradation of Phthalates
Research on the biodegradation of phthalate esters, which are structurally related to isophthalic acid compounds, demonstrates the role of bacteria in breaking down these substances in the environment. This study provides insights into the microbial degradation pathways of phthalates, which could be relevant for understanding the environmental behavior and potential biodegradation of 5-(Phenylethynyl)isophthalic acid and its derivatives (Keyser et al., 1976).
Orientations Futures
Mécanisme D'action
Target of Action
5-(Phenylethynyl)isophthalic acid is primarily used as a monomer to synthesize Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Mode of Action
The compound interacts with its targets by forming covalent bonds, leading to the creation of MOFs . These MOFs can exhibit various properties such as high porosity, large surface area, and the ability to host molecules, making them useful in a variety of applications, including gas storage, separation, and catalysis .
Biochemical Pathways
The synthesis of mofs can influence numerous chemical processes due to their versatile nature .
Result of Action
The primary result of the action of 5-(Phenylethynyl)isophthalic acid is the formation of MOFs . These MOFs can be tailored to possess specific properties and functionalities, making them highly valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
5-(2-phenylethynyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-8-12(9-14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENWQFKYOPTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)
![4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde](/img/structure/B3178125.png)


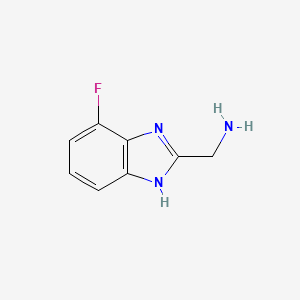
![7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3178158.png)
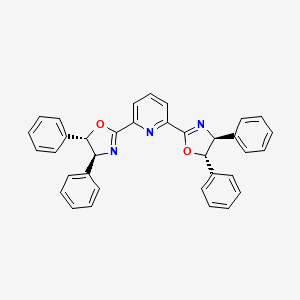
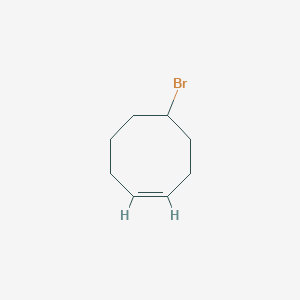
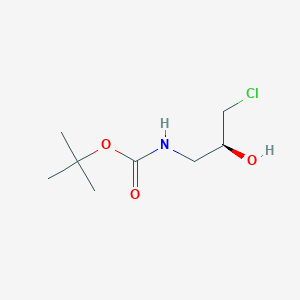
![2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3178176.png)
